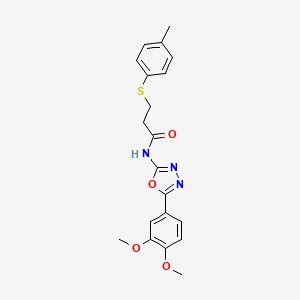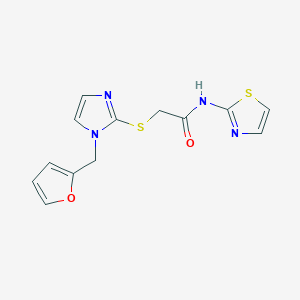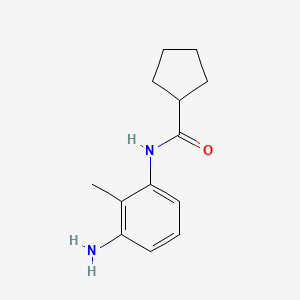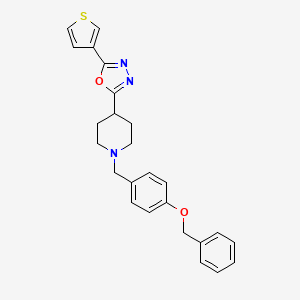
2-Amino-N,N-diethyl-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-N,N-diethyl-3-methylbenzamide” is a bioactive compound . It is the most common ingredient in insect repellants . It is believed to work as such because mosquitoes intensely dislike its smell . It is also an effective solvent and may dissolve plastics, rayon, spandex, other synthetic fabrics, and painted or varnished surfaces .
Synthesis Analysis
The synthesis of “2-Amino-N,N-diethyl-3-methylbenzamide” involves the use of copper-based metal-organic frameworks to promote oxidative couplings . This methodology has been successfully applied to the unique preparation of the compound, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale . The described procedure can be classified as an excellent synthesis (EcoScale) considering environmental and economic factors based on different “green metrics” (atom economy, reaction mass efficiency, materials recovery factor, stoichiometric factor, E-factor) .
Molecular Structure Analysis
The structure of “2-Amino-N,N-diethyl-3-methylbenzamide” is similar to DEF, except with the presence of a 3-methylbenzyl group rather than a hydrogen on its amide carbon .
Chemical Reactions Analysis
The compound is generally synthesized in formamide solvents . The choice of solvent is an important parameter for MOF synthesis, as two otherwise identical synthetic procedures, differentiated by synthesis solvent only, can yield unique materials with correspondingly disparate properties .
Physical And Chemical Properties Analysis
The compound has a melting point of 115-117 °C . It is slightly soluble in water, and soluble in many organic solvents .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
DEET is utilized in the synthesis of amides through catalytic processes, particularly using copper-based metal-organic frameworks (MOFs) to promote oxidative couplings. This method has shown excellent performance, achieving over 99% conversion and 95% yield of pure isolated product on a preparative scale . The process is considered environmentally friendly and economically viable, adhering to “green metrics” such as atom economy and reaction mass efficiency .
Metal-Organic Frameworks (MOFs)
DEET serves as a solvent with phase-directing capabilities in the synthesis of MOFs . These frameworks are attractive for various applications due to their high porosity and surface area, which are beneficial for gas storage/separation, catalysis, and drug delivery . The use of DEET as a solvent is a greener alternative to toxic formamide solvents, lowering production barriers and facilitating safer applications .
Insecticide and Repellent for Fabrics
DEET is widely used as an insecticide and repellent for fabrics, such as clothing and bed nets. Its role as a contact insecticide is due to its neural toxicity, and it serves as an effective repellent against various insects .
Drug Delivery Systems
The potential of DEET in drug delivery systems is linked to its use in MOF synthesis. MOFs synthesized with DEET could be used for the controlled release of drugs, leveraging the compound’s properties to ensure a steady and prolonged delivery .
Green Chemistry
DEET’s application in green chemistry is highlighted by its role in the synthesis of organic compounds. The compound’s use in catalytic processes and as a solvent in MOF synthesis contributes to more sustainable and environmentally friendly chemical practices .
Wirkmechanismus
Target of Action
2-Amino-N,N-diethyl-3-methylbenzamide, commonly known as DEET, is a broad-spectrum insect repellent . Its primary targets are the olfactory receptor neurons (ORNs) or odorant receptors (ORs) in insects . These receptors play a crucial role in the detection of odors, which guide insects towards or away from certain stimuli .
Mode of Action
DEET’s mode of action is twofold. Firstly, it acts as a “confusant,” interfering with odorant recognition within the insect ORNs or ORs . This interference disrupts the insect’s ability to detect host odors, thereby deterring them from
Safety and Hazards
The compound is harmful if swallowed and causes skin and eye irritation . It is also important to consider that complete removal of synthesis solvents from MOFs can be difficult to achieve. This is especially concerning for MOFs intended to be used in applications involving food contact or drug delivery, where residual toxic solvents can pose a health risk to consumers .
Zukünftige Richtungen
The compound has the potential to fill the role of a cheap, readily available, and safer synthesis solvent . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations . This study gave novel insight into the mechanisms of DEET’s repellency to bed bugs and also provided valuable information for developing new reagents for bed bug control .
Eigenschaften
IUPAC Name |
2-amino-N,N-diethyl-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-8-6-7-9(3)11(10)13/h6-8H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYYWNXYTQBQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N,N-diethyl-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)





![4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3009017.png)


![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B3009021.png)
![Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate](/img/structure/B3009022.png)
![8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3009027.png)
![1-(2-Chlorophenyl)-N-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide](/img/structure/B3009029.png)
![2-(2-Hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3009031.png)